![molecular formula C9H8N2O4S B12870180 2-Acetylbenzo[d]oxazole-5-sulfonamide](/img/structure/B12870180.png)
2-Acetylbenzo[d]oxazole-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetylbenzo[d]oxazole-5-sulfonamide is a heterocyclic compound that features both benzoxazole and sulfonamide functional groups. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly for its antimicrobial and anti-inflammatory properties. The presence of the acetyl group further enhances its chemical reactivity and potential for derivatization.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylbenzo[d]oxazole-5-sulfonamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. For example, the reaction of 2-aminophenol with acetic anhydride can yield 2-acetylbenzoxazole.
Sulfonamide Formation: The introduction of the sulfonamide group can be achieved by reacting the benzoxazole derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step typically requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as metal catalysts or ionic liquids can be employed to improve reaction rates and selectivity. Solvent-free conditions or green chemistry approaches may also be utilized to minimize environmental impact .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the sulfonamide group can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield 2-carboxybenzo[d]oxazole-5-sulfonamide, while reduction of the sulfonamide group can produce 2-acetylbenzo[d]oxazole-5-amine.
科学研究应用
2-Acetylbenzo[d]oxazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine: Its anti-inflammatory properties are being explored for potential therapeutic applications in treating inflammatory diseases.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Acetylbenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their function. This inhibition can lead to antimicrobial effects by preventing the synthesis of essential bacterial components. The acetyl group may also play a role in modulating the compound’s reactivity and binding affinity to its targets .
相似化合物的比较
Similar Compounds
2-Acetylbenzoxazole: Lacks the sulfonamide group, which reduces its antimicrobial activity.
Benzoxazole-5-sulfonamide:
2-Acetylbenzo[d]thiazole-5-sulfonamide: Contains a sulfur atom in place of the oxygen in the benzoxazole ring, which can alter its chemical properties and biological activity.
Uniqueness
2-Acetylbenzo[d]oxazole-5-sulfonamide is unique due to the combination of the benzoxazole and sulfonamide functional groups, which confer both antimicrobial and anti-inflammatory properties. The presence of the acetyl group further enhances its versatility in chemical reactions and potential for derivatization.
属性
分子式 |
C9H8N2O4S |
|---|---|
分子量 |
240.24 g/mol |
IUPAC 名称 |
2-acetyl-1,3-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C9H8N2O4S/c1-5(12)9-11-7-4-6(16(10,13)14)2-3-8(7)15-9/h2-4H,1H3,(H2,10,13,14) |
InChI 键 |
OBNDBLIWVMWESZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NC2=C(O1)C=CC(=C2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



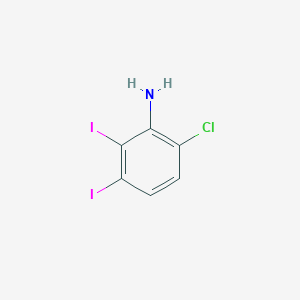
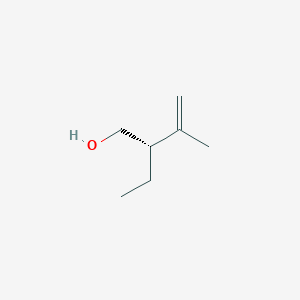
![[P(R),P'(R)]-(1S)-(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(cyclohexyl(phenyl)phosphine)](/img/structure/B12870127.png)
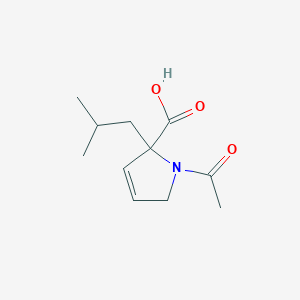
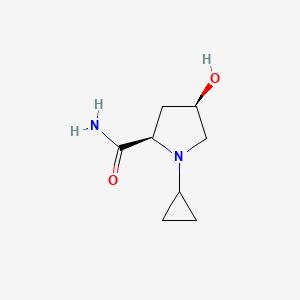
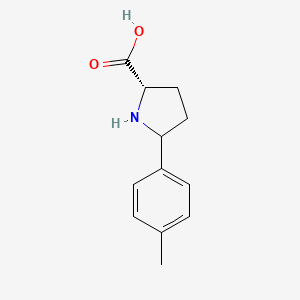
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12870140.png)
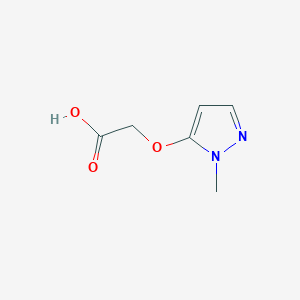

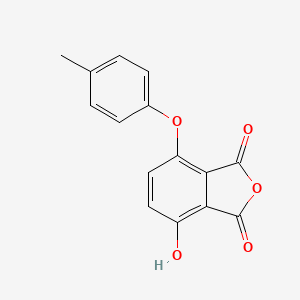
![2-(Aminomethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12870159.png)
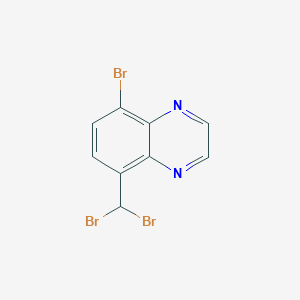
![2H-Pyrrolo[1,2-a]imidazol-5(3H)-one](/img/structure/B12870166.png)
